molecular formula C9H8BrNS B14300132 3-[(4-Bromophenyl)sulfanyl]propanenitrile CAS No. 118449-62-0

3-[(4-Bromophenyl)sulfanyl]propanenitrile

Cat. No.: B14300132
CAS No.: 118449-62-0
M. Wt: 242.14 g/mol
InChI Key: SQFXCNZDGUJWGP-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfanyl]propanenitrile is an organic compound with the molecular formula C9H8BrNS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfanyl]propanenitrile typically involves the reaction of 4-bromothiophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfanyl]propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-[(4-Bromophenyl)sulfinyl]propanenitrile or 3-[(4-Bromophenyl)sulfonyl]propanenitrile.

    Reduction: 3-[(4-Bromophenyl)sulfanyl]propanamine.

Scientific Research Applications

3-[(4-Bromophenyl)sulfanyl]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Bromophenyl)sulfinyl]propanenitrile
  • 3-[(4-Bromophenyl)sulfonyl]propanenitrile
  • 3-[(4-Chlorophenyl)sulfanyl]propanenitrile

Uniqueness

3-[(4-Bromophenyl)sulfanyl]propanenitrile is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

118449-62-0

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

3-(4-bromophenyl)sulfanylpropanenitrile

InChI

InChI=1S/C9H8BrNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2

InChI Key

SQFXCNZDGUJWGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCCC#N)Br

Origin of Product

United States

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